molecular formula C17H18ClNO3 B4937704 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B4937704
M. Wt: 319.8 g/mol
InChI Key: LXKHVVVRFWZZLY-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as CDEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce the production of inflammatory mediators, which can lead to neuroprotection. 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes and receptors in the body makes it a promising candidate for drug discovery. However, one of the limitations of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is the development of new drugs based on the structure of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Another direction is the investigation of the mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in cancer cells and the brain. Additionally, research can be done to improve the solubility of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in water, which can make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetonitrile and 4-chlorobenzoyl chloride in the presence of a base. This step results in the formation of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHVVVRFWZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

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